N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide
Description
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Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-4-27-22-15-12-20(16-23(22)31-17-25(2,3)24(27)28)26-32(29,30)21-13-10-19(11-14-21)18-8-6-5-7-9-18/h5-16,26H,4,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZOSSQYLAKCME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes:
- Benzoxazepine moiety : Imparts stability and influences biological interactions.
- Sulfonamide group : Known for its antibacterial properties and potential in various therapeutic areas.
- Molecular Formula : C23H27F3N2O4S
- Molecular Weight : Approximately 484.5 g/mol
The biological activity of this compound is primarily linked to its ability to inhibit specific biological pathways involved in cell proliferation. It has been shown to affect:
- Receptor-interacting protein kinase 1 (RIPK1) : Involved in cell death signaling pathways. Inhibition of RIPK1 has therapeutic implications for conditions such as cancer and neurodegenerative diseases .
Table 1: Biological Activities and Targets
| Activity Type | Target/Pathway | Effect |
|---|---|---|
| Anticancer | Cell proliferation pathways | Inhibition of tumor growth |
| Anti-inflammatory | RIPK1 signaling | Modulation of inflammatory responses |
| Antibacterial | Bacterial cell wall synthesis | Potential antibacterial effects |
Case Study 1: Anticancer Efficacy
In vitro studies have demonstrated that compounds structurally similar to this compound show significant efficacy against resistant cancer cell lines. The mechanism involves disruption of critical signaling pathways that are essential for tumor growth .
Case Study 2: Inhibition of RIPK1
Research indicates that the compound effectively inhibits RIPK1 activity. This inhibition leads to a decrease in necroptotic cell death and provides a protective effect against neurodegenerative conditions. The specificity of the compound for RIPK1 over other kinases suggests a favorable therapeutic profile .
Table 2: Summary of Case Studies
Scientific Research Applications
Antimicrobial Properties
Research indicates that sulfonamide compounds exhibit significant antimicrobial activity. The target of these compounds is often bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects.
In vitro studies have demonstrated that derivatives similar to N-(5-ethyl-3,3-dimethyl-4-oxo...) can inhibit the growth of various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These findings suggest that this compound may possess enhanced antibacterial properties compared to traditional sulfonamides.
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in cells. This action is particularly relevant in conditions characterized by chronic inflammation.
Cancer Research Applications
Preliminary studies have suggested that compounds with similar structures to N-(5-ethyl-3,3-dimethyl...) can induce apoptosis in cancer cell lines. This occurs through the activation of caspases and modulation of cell cycle proteins. Further investigation into this compound's effects on specific cancer cell lines is warranted.
Case Studies
- Antibacterial Efficacy Study : A study on a series of sulfonamide derivatives found that modifications to the benzenesulfonamide moiety improved antibacterial activity against resistant strains of bacteria. The compound demonstrated promising results in reducing bacterial load in infected models.
- Anti-cancer Activity : Research indicated that structural modifications could significantly influence biological activity. For instance:
| Compound | Activity Type | IC50 Value (µM) |
|---|---|---|
| 4-Ethoxy-N-(5-isobutyl...) | Antibacterial | 10 |
| 4-Ethoxy-N-(5-isobutyl...) (modified) | Anti-cancer | 15 |
| Sulfanilamide (control) | Antibacterial | 20 |
These findings underscore the potential for developing new therapeutic agents based on the structure of N-(5-ethyl-3,3-dimethyl...) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide?
- Methodology : The synthesis typically involves coupling a benzooxazepine core with a biphenylsulfonamide moiety. A base-catalyzed nucleophilic substitution (e.g., using triethylamine or pyridine) is commonly employed to neutralize HCl generated during sulfonamide bond formation. For example, analogous sulfonamide syntheses use 5-amino-2-methoxyaniline reacting with sulfonyl chlorides under inert conditions .
- Key Steps :
- Activation of the sulfonyl chloride group.
- Protection of reactive sites on the benzooxazepine core (e.g., the oxo group).
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to confirm substituent positions and absence of byproducts.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H] peak).
- HPLC : Reverse-phase methods with UV detection at 254 nm for purity assessment .
- Common Contaminants : Residual solvents (e.g., DCM, THF) detected via GC-MS; unreacted sulfonyl chloride identified via TLC .
Q. What in vitro assays are suitable for initial biological activity screening?
- Targeted Assays :
- Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric substrates.
- Cell viability assays (MTT or resazurin-based) to assess cytotoxicity .
Advanced Research Questions
Q. How can computational modeling optimize the reaction conditions for synthesizing this compound?
- Approach :
- Use quantum chemical calculations (e.g., DFT) to predict transition states and energy barriers for key steps like sulfonamide bond formation .
- Molecular dynamics simulations to assess solvent effects (e.g., acetonitrile vs. DMF) on reaction kinetics .
Q. What strategies resolve conflicting data in biological activity studies (e.g., inconsistent IC values across assays)?
- Troubleshooting :
- Validate assay reproducibility using standardized protocols (e.g., NIH/NCATS guidelines).
- Investigate off-target interactions via proteome-wide profiling (e.g., thermal shift assays).
- Adjust solubility using co-solvents (e.g., DMSO at <0.1%) to prevent aggregation artifacts .
- Example : Discrepancies in sulfonamide inhibition may arise from pH-dependent solubility, requiring buffered solutions (pH 7.4) for consistent results .
Q. How does the substituent pattern on the benzooxazepine core influence sulfonamide reactivity and target binding?
- Structure-Activity Relationship (SAR) Analysis :
- Compare derivatives with varied alkyl groups (e.g., ethyl vs. isopentyl) using X-ray crystallography or docking studies to map steric and electronic effects .
- Replace the 3,3-dimethyl group with cycloheptyl to assess conformational flexibility impacts on binding pockets .
- Data Interpretation : Correlate logP values (from HPLC) with membrane permeability using Caco-2 cell models .
Key Challenges and Solutions
- Stereochemical Complexity : The benzooxazepine core may form racemic mixtures. Use chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric synthesis with Evans auxiliaries to isolate enantiomers .
- Scale-Up Limitations : Optimize catalytic steps (e.g., Pd-mediated coupling) to reduce metal residues below 10 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
